Non-Hydrolysable Sulfonate Scaffold Confers Complete Resistance to Steroid Sulfatase, Uniquely Enabling Stable Pharmacological Probing of CDS Biology
CDSN is a C-3 sulfonate analogue of cholestane-5α,6β-diol-3β-O-sulfate (CDS), wherein the sulfate ester oxygen is replaced by a direct carbon–sulfur bond [1]. This structural modification eliminates the hydrolytic cleavage site for steroid sulfatase (STS), an enzyme broadly expressed in breast cancer and other tissues that rapidly degrades natural sulfated oxysterols [1]. In contrast, the natural metabolite CDS—and indeed all endogenous sterol sulfate esters—undergo rapid STS-mediated hydrolysis, precluding their use as stable pharmacological tools [1]. No other commercially available 11β-HSD2 inhibitor (itraconazole, posaconazole, carbenoxolone, glycyrrhetinic acid, or 11β-HSD2-IN-2) possesses this sulfonate-based non-hydrolysable design.
| Evidence Dimension | Hydrolytic stability—resistance to steroid sulfatase (STS) cleavage |
|---|---|
| Target Compound Data | CDSN: non-hydrolysable sulfonate (C–S bond at C-3); stable in STS-expressing cellular environments [1] |
| Comparator Or Baseline | Natural CDS and all endogenous sterol sulfate esters: rapidly hydrolyzed by STS (C–O–S ester bond) [1]; itraconazole, posaconazole, carbenoxolone, glycyrrhetinic acid: no sulfatase-labile sulfate ester but also no structural homology to sulfated oxysterols |
| Quantified Difference | Qualitative—CDSN is the only non-hydrolysable sulfonate analogue of a sulfated oxysterol reported to date |
| Conditions | Chemical structure analysis; STS is ubiquitously expressed in breast cancer cell lines including MCF-7 [1] |
Why This Matters
For researchers studying the biological role of CDS or sulfated oxysterols, only CDSN provides a stable, hydrolysis-resistant probe; all natural sulfate esters are rapidly inactivated by endogenous STS, rendering them unsuitable for long-term cellular assays.
- [1] de Médina P, et al. J Steroid Biochem Mol Biol. 2023 Nov;234:106396. View Source
